2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine is a heterocyclic compound that features a unique combination of benzodioxole and imidazopyridine moieties
Preparation Methods
The synthesis of 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine typically involves multi-step synthetic routesThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the bromo and chloro substituents . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce different functional groups.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cell growth and induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine can be compared with other heterocyclic compounds such as:
Imidazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKMHKLMGBPDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587662 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-96-3 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.